molecular formula C16H16N2O3S B10932832 2-(3-(Furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

2-(3-(Furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B10932832
M. Wt: 316.4 g/mol
InChI Key: PGCIGBBALXNQRT-BQYQJAHWSA-N
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Description

2-(3-(Furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a carboxamide group at position 3 and an acrylamido-linked furan-2-yl moiety at position 2. Its synthesis likely involves coupling 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with furan-2-ylacrylic acid derivatives using carbodiimide-based coupling agents (e.g., EDC) in polar aprotic solvents like DMSO .

Properties

Molecular Formula

C16H16N2O3S

Molecular Weight

316.4 g/mol

IUPAC Name

2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C16H16N2O3S/c17-15(20)14-11-5-1-2-6-12(11)22-16(14)18-13(19)8-7-10-4-3-9-21-10/h3-4,7-9H,1-2,5-6H2,(H2,17,20)(H,18,19)/b8-7+

InChI Key

PGCIGBBALXNQRT-BQYQJAHWSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)/C=C/C3=CC=CO3)C(=O)N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C=CC3=CC=CO3)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the furan and benzothiophene intermediates. The key steps include:

    Preparation of Furan Intermediate: The furan ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of Propenoyl Group: The propenoyl group is introduced via an aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base.

    Coupling Reaction: The furan intermediate is then coupled with the propenoyl group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

    Formation of Tetrahydrobenzothiophene Core: The tetrahydrobenzothiophene core is synthesized through a series of cyclization and reduction reactions.

    Final Coupling: The final step involves coupling the furan-propenoyl intermediate with the tetrahydrobenzothiophene core under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Bioactivity

The biological and physicochemical properties of tetrahydrobenzo[b]thiophene derivatives are highly dependent on substituents. Key comparisons include:

Compound Name Substituents Key Bioactivity/Properties Reference
Target Compound Acrylamido-furan-2-yl Antinociceptive (inferred from structural analogs); moderate solubility
2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIId) Piperazine-acetamido with 4-methoxyphenyl 60% AChE inhibition (vs. 40% for donepezil)
(Z)-2-(2-cyano-3-(4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide Cyanoacrylamido with 4-methoxyphenyl Not specified; cyano group may enhance electron-withdrawing effects
Ethyl 2-(2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound H) Cyanoacrylamido with phenolic moiety Potent antioxidant activity (comparable to standards)
N-{1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxo-2-phenylethyl}-2-furamide Furan-2-carboxamide with cyano-thiophene Antinociceptive activity (low toxicity, Class V)

Key Observations:

  • Acrylamido vs. Piperazine Linkers: Piperazine-containing derivatives (e.g., IIId) exhibit strong acetylcholinesterase (AChE) inhibition due to enhanced interactions with the enzyme’s catalytic site . In contrast, acrylamido-furan derivatives may target pain receptors, as seen in antinociceptive studies .
  • Furan vs. Phenolic Groups: Furan rings contribute to moderate bioactivity but lack the antioxidant potency of phenolic substituents (e.g., Compound H), which stabilize free radicals via resonance .

Physicochemical Properties

Property Target Compound IIId Compound H
Melting Point (°C) Not reported 234–236 Not reported
Solubility Moderate (DMSO-compatible) Low (hydrophobic piperazine) Low (phenolic hydroxyl)
Molecular Weight (g/mol) ~380 (estimated) 453.56 439.45
LogP ~2.5 (predicted) 3.8 2.1
  • The target compound’s acrylamido-furan group likely balances hydrophilicity and lipophilicity, offering better bioavailability than highly hydrophobic piperazine derivatives .

Biological Activity

The compound 2-(3-(Furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. It combines a furan moiety with a tetrahydrobenzo[b]thiophene structure, linked through an acrylamide functional group. This unique arrangement may enhance its reactivity and interactions with biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C16H16N2O3SC_{16}H_{16}N_{2}O_{3}S, indicating the presence of heteroatoms that contribute to its biological activity. The furan and thiophene rings are known for their electron-rich nature, which can facilitate various chemical reactions, including electrophilic aromatic substitution and nucleophilic addition.

Antitumor Activity

Preliminary studies suggest that this compound exhibits notable antitumor properties. Similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through mechanisms involving p53 activation and caspase pathways. Interaction studies using molecular docking indicate that the compound can effectively bind to proteins involved in cancer pathways, potentially inhibiting their function.

Antimicrobial Activity

The compound also displays antimicrobial properties. Research indicates that derivatives containing thiophene and furan rings can inhibit the growth of several bacterial strains. The antibacterial activity is often assessed through zone of inhibition tests against gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. The presence of specific functional groups in the structure enhances this activity .

The mechanisms underlying the biological activities of 2-(3-(Furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide are multifaceted:

  • Antitumor Mechanisms : The compound's ability to induce apoptosis in cancer cells may be linked to its interaction with cellular signaling pathways that regulate cell survival and death.
  • Antimicrobial Mechanisms : Its structural features may allow it to disrupt bacterial cell membranes or interfere with essential metabolic processes within microbial cells.

Comparative Analysis with Related Compounds

Several compounds share structural similarities with 2-(3-(Furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide. The following table summarizes some notable examples:

Compound NameKey FeaturesUnique Aspects
Ethyl 2-acrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateContains ethyl ester instead of amideFocuses on esterification effects
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acidLacks furan moietyMore straightforward structure
3-{2-[(2E)-3-(furan-2-yl)prop-2-enamido]-4,5,6,7-tetrahydro-benzothiophene}Additional propene unitIncreased complexity in structure

These compounds highlight the uniqueness of 2-(3-(Furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide due to its specific combination of furan and thiophene elements along with the acrylamide linkage. Each compound's distinct features contribute to varying biological activities and potential applications in drug development.

Case Studies

  • Anticancer Efficacy : In vitro studies demonstrated that derivatives similar to this compound significantly inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanisms involved apoptosis induction through caspase activation pathways.
  • Antibacterial Testing : A series of synthesized derivatives were tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the functional groups led to variations in activity levels; compounds with hydroxyl groups exhibited enhanced antibacterial properties compared to those without .

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